11alpha-Hydroxycanrenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

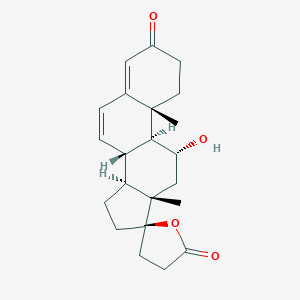

2D Structure

3D Structure

Properties

CAS No. |

192569-17-8 |

|---|---|

Molecular Formula |

C22H28O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(10R,13S,17S)-11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C22H28O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h3-4,11,15-17,19,24H,5-10,12H2,1-2H3/t15?,16?,17?,19?,20-,21-,22-/m0/s1 |

InChI Key |

RJTDWMKVQUPGSY-ZZAKNFCKSA-N |

SMILES |

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC45CCC(=O)O5)C)O |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=CC3C2C(C[C@]4(C3CC[C@]45CCC(=O)O5)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC45CCC(=O)O5)C)O |

Appearance |

Powder |

Pictograms |

Health Hazard; Environmental Hazard |

Synonyms |

(11α,17α)-11,17-Dihydroxy-3-oxopregna-4,6-diene-21-carboxylic Acid γ-Lactone; |

Origin of Product |

United States |

Contextualization Within Steroidal Compound Research

11α-Hydroxycanrenone is a steroidal derivative that has garnered significant attention within the field of chemical biology, primarily due to its role as a crucial intermediate in the synthesis of pharmacologically important steroids. google.comjmb.or.kr Steroids, a class of organic compounds characterized by a specific four-ring carbon structure, are fundamental to numerous physiological processes and have been extensively developed as therapeutic agents for a wide range of conditions. The precise modification of the steroid nucleus, such as through hydroxylation, is a key strategy for altering biological activity and enhancing therapeutic profiles. researchgate.netsrce.hr

The introduction of a hydroxyl group at the 11α-position of the steroid molecule, as seen in 11α-Hydroxycanrenone, is a synthetically challenging yet vital transformation. researchgate.net This specific modification dramatically influences the compound's interaction with biological targets. The ability to perform such selective oxygenation of non-activated carbon atoms is a significant area of research, with biocatalysis emerging as a highly effective method. researchgate.net

The biotransformation of canrenone (B1668266) to 11α-Hydroxycanrenone, often utilizing microorganisms such as Aspergillus ochraceus, is a prime example of the application of white biotechnology in pharmaceutical manufacturing. jmb.or.krpharmaffiliates.comikigaicorporation.com This enzymatic process offers high regio- and stereoselectivity, which is difficult to achieve through traditional chemical synthesis. researchgate.net The cytochrome P450 (CYP) enzyme systems within these microorganisms are responsible for catalyzing this specific hydroxylation. jmb.or.krresearchgate.net

Significance As a Key Intermediate in Medicinal Chemistry Research

Chemical Synthesis Pathways for Steroidal Hydroxylation

The chemical synthesis of 11α-Hydroxycanrenone from canrenone is a challenging process. The primary difficulty lies in achieving the desired hydroxylation at the C11α position with high selectivity. ikigaicorporation.comscispace.com Chemical methods often struggle with low stereo- and regioselectivity, leading to complex mixtures of products and necessitating stringent reaction conditions. ikigaicorporation.com

Derivatization is a technique that converts a chemical compound into a product of a similar structure, known as a derivative, to alter its chemical properties for analysis or subsequent reaction steps. wikipedia.org In the broader synthetic pathway to produce eplerenone from 11α-Hydroxycanrenone, derivatization reactions play a crucial role. For instance, after the formation of 11α-Hydroxycanrenone, its hydroxyl group can be derivatized to facilitate the subsequent chemical modifications needed to complete the synthesis of eplerenone.

A documented example involves reacting 11α-hydroxycanrenone with p-toluenesulfonyl chloride in the presence of pyridine. patsnap.com This reaction converts the 11α-hydroxyl group into a p-toluenesulfonate ester. This process transforms the hydroxyl group into a good leaving group, which is essential for subsequent elimination or substitution reactions in the multi-step synthesis of the final drug product. patsnap.com Such derivatization steps are integral to manipulating the reactivity of specific functional groups within the complex steroid structure. wikipedia.org

Stereoselective and Regioselective Considerations in Synthetic Routes

Microbial Biotransformation of Canrenone to 11α-Hydroxycanrenone

Microbial biotransformation presents a highly efficient and selective alternative to chemical synthesis for producing 11α-Hydroxycanrenone. ikigaicorporation.comscispace.com This "green" manufacturing approach utilizes whole microbial cells or their enzymes to perform specific chemical modifications on the steroid nucleus, overcoming the selectivity issues inherent in chemical methods. ikigaicorporation.comjmb.or.kr The 11α-hydroxylation of steroids by microorganisms is a well-established industrial process, primarily mediated by cytochrome P450 (CYP) monooxygenase enzymes. srce.hrdavidmoore.org.uk

Several fungal species have been identified for their ability to perform 11α-hydroxylation on steroid substrates. Among the most studied and industrially relevant are species from the genera Aspergillus and Rhizopus. nih.govjmb.or.kr

Aspergillus ochraceus is a prevalently used microorganism for the 11α-hydroxylation of canrenone. jmb.or.krresearchgate.net Research has focused on optimizing fermentation and biotransformation conditions to achieve high yields and selectivity. A key enzyme identified in A. ochraceus for this reaction is the cytochrome P450 enzyme CYP68J5. researchgate.net

Studies have demonstrated that process parameters significantly influence conversion efficiency. For example, using a sucrose-based medium, oxygen-enriched air, and dimethyl sulfoxide (B87167) (DMSO) as a co-solvent to increase canrenone's solubility resulted in yields of over 95%. nih.gov Further research into the physical environment of the bioreactor has shown that impeller geometry can impact the conversion ratio by affecting dissolved oxygen levels and shear stress on the fungal mycelium. jmb.or.kr Genetic engineering has also been employed to enhance productivity. By creating a recombinant A. ochraceus strain with overexpressed CYP monooxygenase, the biocatalytic rate was increased by 17-18%, and the reaction time was significantly reduced. researchgate.netsrce.hr

| Strain | Key Optimization Factors | Substrate Concentration | Achieved Yield / Conversion Rate | Reference |

|---|---|---|---|---|

| A. ochraceus ATCC 18500 | O₂-enriched air supply; DMSO as co-solvent | 10.2 g/L (30 mM) | >95% yield | nih.gov |

| A. ochraceus | Optimization of impeller geometry (Rushton turbine) | Not specified | Increased conversion ratio by up to 11.43% by modifying impeller diameter | jmb.or.kr |

| Recombinant A. ochraceus MF010 (CYP overexpression) | Genetic modification (homologous recombination) | 20 g/L | 93% conversion rate at 60h (17-18% higher than parent strain) | srce.hr |

Species of the genus Rhizopus are also well-known for their steroid hydroxylation capabilities, representing some of the earliest microorganisms used for this purpose. davidmoore.org.ukscispace.com In a specific study, the fungus Rhizopus sp UJS-0602 was successfully used to biotransform canrenone into 11-α-hydroxy-canrenone. nih.gov The identity of the product was confirmed by mass spectrometry, which showed the expected molecular weight increase of 16, corresponding to the addition of a single oxygen atom. scispace.comnih.gov

Research into Rhizopus oryzae led to the identification and characterization of a specific fungal 11α-steroid hydroxylase, a cytochrome P450 enzyme designated CYP509C12. nih.gov When this enzyme was functionally expressed in recombinant fission yeast, it demonstrated the ability to hydroxylate substrates like progesterone (B1679170) and testosterone, primarily at the 11α position. nih.gov To improve efficiency, the enzyme's natural redox partner, the R. oryzae NAD(P)H-dependent reductase, was co-expressed, which enhanced electron transfer and increased the productivity of hydroxyprogesterone (B1663944) formation sevenfold during the linear phase of transformation. nih.gov This work highlights the potential for creating highly efficient, tailored biocatalysts for specific steroid hydroxylation reactions. nih.gov

Role of Aspergillus Species in Steroid Bioconversion

Enzymatic Systems Governing 11α-Hydroxylation

The bioconversion of canrenone to 11α-hydroxycanrenone is predominantly catalyzed by microbial enzymatic systems. The 11α-hydroxylation of steroids in microorganisms is linked to the intracellular enzyme 11α-hydroxylase, which is a member of the cytochrome P450 (CYP)-dependent monooxygenase family. srce.hr These enzymes facilitate the introduction of oxygen atoms at specific locations on the steroid backbone, thereby converting lipophilic steroid compounds into more hydrophilic derivatives. srce.hr Fungi, in particular, have been widely utilized on an industrial scale for producing hydroxylated steroids. nih.gov Important fungal species for steroid 11α-hydroxylation reactions include Aspergillus orchraceus, Rhizopus nigricans, Aspergillus niger, and Rhizopus oryzae. nih.gov

Research has identified the Cytochrome P450 (CYP) monooxygenase family as the primary catalyst for the 11α-hydroxylation of canrenone. srce.hr These heme-thiolate enzymes are known for their ability to oxidize C-H bonds with high regio- and stereoselectivity. researchgate.net In fungi, these hydroxylations are typically carried out by two-component enzyme systems comprising a CYP monooxygenase and a NAD(P)H CYP-reductase (CPR), which mediates electron transfer from NADPH to the P450 enzyme. nih.govresearchgate.net

Studies on Aspergillus ochraceus have shown that its CYP enzyme system can catalyze the conversion of canrenone to 11α-hydroxycanrenone, although the natural biocatalytic efficiency can be low. researchgate.netnih.govproquest.com Similarly, the filamentous fungus Rhizopus oryzae possesses a CYP system capable of this transformation. nih.govresearchgate.net Specifically, the enzyme responsible for 11α-hydroxylation of progesterone in R. oryzae has been identified. researchgate.net While microbial CYPs are central to biotransformation, it is noteworthy that in humans, approximately one-quarter of the 57 CYP enzymes are involved in steroid metabolism, highlighting the broad biological significance of this enzyme family in steroid modification. mdpi.com

Specific 11α-hydroxylase enzymes have been isolated and characterized from various fungal species. From Aspergillus ochraceus, the cytochrome P450 enzyme CYP68J5 has been identified as being industrially used for the selective C11α-hydroxylation of canrenone and progesterone. nih.gov Another key enzyme, CYP509C12, was identified in Rhizopus oryzae. srce.hrresearchgate.net Functional expression of CYP509C12 in fission yeast revealed its substrate spectrum includes progesterone, testosterone, 11-deoxycorticosterone, and 11-deoxycortisol, with hydroxylation occurring mainly at the 11α and 6β positions. researchgate.net

The general catalytic mechanism for C-hydroxylation by P450 enzymes is understood to involve a perferryl oxygen species (formally FeO3+). mdpi.com The reaction mechanism involves two main steps, with the hydrogen abstraction step having the highest energy barrier. mdpi.com This process inserts a single oxygen atom into a non-activated C-H bond of the substrate, with the concurrent reduction of another oxygen atom to water. nih.gov Studies on the binding of canrenone and its analogues to P450 enzymes in adrenal cortical mitochondria have shown they produce type I difference spectra, indicating direct interaction with the enzyme's active site. drugbank.com

Cytochrome P450 Monooxygenase Family Research

Genetic and Metabolic Engineering for Enhanced Bioproduction

To overcome the limitations of naturally occurring microbial systems, such as low conversion rates, genetic and metabolic engineering strategies have been employed to enhance the bioproduction of 11α-hydroxycanrenone.

Modifying the genes that code for CYP enzymes is a direct approach to improving their catalytic properties. In one study, the CYP monooxygenase-coding gene from Aspergillus ochraceus strain MF018 was cloned and subsequently modified to improve the efficiency of 11α-hydroxycanrenone production. researchgate.netnih.govscdi-montpellier.fr

Targeted mutagenesis is another powerful tool. For the enzyme CYP68J5 from A. ochraceus, a combination of sequence-based targeted mutagenesis and saturation mutagenesis was used to find variants with better hydroxylation specificity. nih.gov This effort led to the identification of key amino acid residues (V64, E65, and N66) that influence the enzyme's selectivity for C11α-hydroxylation. nih.gov For instance, a triple mutant (V64F/E65G/N66T) showed a significant increase in C11α-hydroxylation selectivity for progesterone (85% vs. 69.7% for the wild type), and a single mutant (V64K) greatly enhanced this specificity to 90.6%. nih.gov

| Enzyme Variant | Modification | 11α-Hydroxylation Selectivity (%) | Reference |

|---|---|---|---|

| Wild Type (WT) | None | 69.7 | nih.gov |

| V64F/E65G/N66T | Triple Mutant | 85.0 | nih.gov |

| V64K | Single Mutant | 90.6 | nih.gov |

Developing recombinant microbial strains is a cornerstone of enhancing bioproduction. A recombinant A. ochraceus strain, designated MF010, was created with high expression of CYP monooxygenase through homologous recombination. nih.gov This engineered strain achieved a biocatalytic conversion rate of 93% within 60 hours, which was 17-18% higher than the parent MF018 strain. researchgate.netnih.gov Furthermore, the biotransformation time was reduced by more than 30 hours, demonstrating significant potential for industrial applications. nih.gov

The heterologous expression of fungal hydroxylases in host organisms like yeast is another common strategy. nih.govacs.org For example, the 11α-hydroxylase from R. oryzae, CYP509C12, was functionally expressed in fission yeast. researchgate.net To further boost activity, its natural redox partner, the R. oryzae NAD(P)H-dependent reductase (CPR), was co-expressed. researchgate.netresearchgate.net This co-expression improved the electron transfer to the P450 enzyme, leading to a 20% increase in the total yield of hydroxyprogesterone and a seven-fold improvement in the bioconversion rate within the first 24 hours. researchgate.net

| Strain | Description | Biocatalytic Rate (%) | Time (h) | Improvement vs. Wild Type | Reference |

|---|---|---|---|---|---|

| A. ochraceus MF018 | Wild Type | ~75-76 | >90 | N/A | nih.gov |

| A. ochraceus MF010 | Recombinant (High CYP expression) | 93 | 60 | 17-18% higher rate, >30h shorter time | researchgate.netnih.gov |

Gene Modification Strategies for Cytochrome P450 Enzymes

Bioprocess Optimization in Fermentation and Bioreactor Systems

Beyond genetic manipulation, optimizing the physical and chemical environment of the biotransformation is critical for achieving efficient, cost-effective, and scalable production. scitechnol.comevologic.at This involves fine-tuning fermentation conditions and bioreactor design.

A high-yielding bioprocess for the 11α-hydroxylation of canrenone was developed using Aspergillus ochraceus ATCC 18500. researchgate.net Optimization efforts focused on both the initial fermentation to grow highly active mycelium and the subsequent biotransformation step. researchgate.net A sucrose-based medium was found to be particularly effective, and the use of oxygen-enriched air and dimethyl sulfoxide (DMSO) as a co-solvent also enhanced the process. researchgate.net

The geometry of the bioreactor, especially the impeller, has a significant impact on the biotransformation by influencing dissolved oxygen levels, bulk circulation, and shear stress. researchgate.netkoreascience.kr Studies using Rushton turbine impellers investigated the effects of blade number and impeller diameter on the 11α-hydroxylation of canrenone. researchgate.netkoreascience.kr Increasing the impeller diameter from 50 mm to 60 mm (with four blades) resulted in an 11.43% increase in the conversion ratio. researchgate.net Numerical simulations showed that larger diameter impellers provided good gas distribution and high fluid flow velocity, which positively affected fungal growth and metabolism. koreascience.kr However, there is a trade-off, as excessive shear stress can damage the fungal hyphae and reduce enzyme activity. koreascience.krjmb.or.kr For example, a large-diameter (60 mm) six-blade impeller created overly high shear compared to a four-blade one, leading to a lower conversion ratio. koreascience.kr Therefore, providing an appropriate level of shear is crucial for maximizing the production of 11α-hydroxycanrenone. researchgate.netkoreascience.kr

| Impeller Diameter (mm) | Number of Blades | Change in Conversion Ratio | Average Shear Rate (s⁻¹) | Reference |

|---|---|---|---|---|

| 50 | 4 | Baseline | - | researchgate.net |

| 50 | 6 | +3.40% | - | researchgate.net |

| 60 | 4 | +11.43% | 35.31 | researchgate.netkoreascience.kr |

| 60 | 6 | -14.42% (vs. 60mm 4-blade) | 43.25 | koreascience.kr |

Effects of Bioreactor Parameters on 11α-Hydroxylation Yields

The yield of 11α-hydroxycanrenone in microbial biotransformation is sensitive to a variety of physical and chemical parameters within the bioreactor. Optimization of these parameters is critical for achieving high conversion rates and product purity.

Impeller Geometry and Shear Stress: The design of the impeller in a stirred-tank bioreactor significantly impacts the biotransformation process by influencing fluid dynamics, mass transfer, and shear stress. jmb.or.krkoreascience.kr Studies using Rushton turbines have shown that both the impeller's blade number and diameter affect the conversion ratio of canrenone. koreascience.krkoreascience.kr For instance, when using a 50 mm four-blade impeller, increasing the blade number led to a 3.40% increase in the conversion ratio, while increasing the impeller diameter resulted in an 11.43% increase. jmb.or.krkoreascience.krresearchgate.net

Oxygen Supply and Substrate Solubility: The 11α-hydroxylation of canrenone is a monooxygenase-catalyzed reaction, making oxygen a critical limiting factor. researchgate.netnih.gov Enhancing the oxygen transfer from the gas phase to the liquid phase is crucial for process efficiency. researchgate.netmdpi.com The use of oxygen-enriched air has been demonstrated to be a key factor in achieving high yields of over 95%. researchgate.netnih.gov Furthermore, the low aqueous solubility of the canrenone substrate poses a challenge. To overcome this, co-solvents such as dimethyl sulfoxide (DMSO) are used to increase substrate availability to the microbial cells, which plays a crucial role in obtaining high product yields from concentrated substrate solutions (e.g., 10.2 g/L). researchgate.netnih.gov

Medium Composition and Fermentation Conditions: The composition of the fermentation medium directly influences the growth and catalytic activity of the microorganism. A medium with sucrose (B13894) as the carbon source has proven particularly effective for the conversion of canrenone by Aspergillus ochraceus. researchgate.netnih.gov Other studies have utilized media containing glucose, soy peptone, and (NH₄)₂SO₄. jmb.or.kr The initial pH of the medium is also a significant parameter, with values adjusted to around 4.4 to 5.8 in various reported processes. jmb.or.krgoogle.com The biotransformation is typically conducted at a controlled temperature, for example, 28°C. jmb.or.kr

Table 1: Effects of Bioreactor Parameters on Canrenone 11α-Hydroxylation

| Parameter | Condition/Finding | Impact on Yield/Conversion | Source |

|---|---|---|---|

| Impeller Geometry | Increasing blade number (from 4 to 6 on 50 mm impeller) | +3.40% conversion ratio | jmb.or.krkoreascience.kr |

| Impeller Geometry | Increasing diameter (from 50 mm to 60 mm with 4 blades) | +11.43% conversion ratio | jmb.or.krkoreascience.kr |

| Shear Stress | High shear from large-diameter (60 mm), high-blade-number (6) impeller | -14.42% conversion ratio; reduced enzyme activity | jmb.or.krkoreascience.kr |

| Oxygen Supply | Use of O₂-enriched air | Crucial for achieving >95% yield | researchgate.netnih.gov |

| Substrate Solubility | Addition of DMSO as a co-solvent | Key for high yields (>95%) with high substrate concentration (10.2 g/L) | researchgate.netnih.gov |

| Carbon Source | Sucrose-based medium | Particularly suitable for high selectivity and yield | researchgate.netnih.gov |

| pH | Initial pH adjusted to 4.4 - 5.8 | Optimized for fungal growth and activity | jmb.or.krgoogle.com |

| Temperature | Maintained at 28°C | Standard condition for A. ochraceus biotransformation | jmb.or.kr |

Substrate and Product Flow Dynamics in Biotransformation Processes

The dynamics of substrate consumption and product formation provide insight into the kinetics and efficiency of the biotransformation process. Monitoring these flows is essential for process optimization and scale-up.

In a typical batch biotransformation process lasting around 60 hours, the concentration of canrenone is added after an initial period of microbial growth (e.g., 18 hours). jmb.or.kr The canrenone consumption rate and subsequent 11α-hydroxycanrenone formation are closely monitored. jmb.or.krresearchgate.net Initially, the consumption rate is high, but it can be affected by bioreactor conditions. For example, under high shear stress, the utilization rate of canrenone may decrease in the later stages of the conversion (e.g., after 36 hours), leading to a lower final product yield. jmb.or.krnih.gov This decrease in utilization is often linked to a reduction in the biological activity of the microorganism. nih.gov

The concentration of dissolved oxygen (DO) in the fermentation broth is a dynamic parameter that reflects microbial activity. jmb.or.krnih.gov A sharp increase in DO levels during the process can indicate a decrease in microbial metabolic activity and, consequently, a reduction in the hydroxylation rate. jmb.or.krnih.gov

The solubility of canrenone also influences the process dynamics. nih.govresearchgate.net The concentration of canrenone in the aqueous phase typically decreases as the biotransformation progresses. nih.govresearchgate.net However, if the biological activity of the cells is compromised (e.g., by high shear), the aqueous canrenone concentration may begin to rise in the later stages of fermentation, indicating that the substrate is no longer being efficiently converted. nih.govresearchgate.net For instance, after 36 hours of biotransformation under high shear, the aqueous canrenone concentration was observed to increase, reaching a final concentration 191.80% higher than in a low-shear environment. jmb.or.krnih.gov

Continuous flow reactors offer an alternative to traditional batch processes. researchgate.netmdpi.com These systems, by creating a segmented gas-liquid flow, can achieve highly efficient oxygen-liquid transfer, facilitating mass transfer and increasing the reaction rate. researchgate.netmdpi.com This approach allows for high yields and greater biocatalyst productivity, representing a method for process intensification. researchgate.net

Table 2: Substrate and Product Dynamics in Canrenone Biotransformation

| Time (hours) | Parameter | Observation under Optimized Conditions | Observation under Sub-optimal (High Shear) Conditions | Source |

|---|---|---|---|---|

| 0-36 | Canrenone Consumption | Steady decrease in substrate concentration | Initially high, but rate begins to slow | jmb.or.krresearchgate.net |

| 36-60 | Canrenone Consumption | Continued consumption towards completion | Utilization rate significantly decreases | jmb.or.krnih.gov |

| 36-60 | Aqueous Canrenone Conc. | Remains low as substrate is converted | Begins to increase, indicating reduced cell activity | nih.govresearchgate.net |

| 36-60 | Dissolved Oxygen (DO) | Remains relatively stable or decreases with active metabolism | Sharp increase, indicating decreased microbial activity | jmb.or.krnih.gov |

| Overall | Product Conversion | Highest conversion ratio achieved with optimal shear and DO | Final conversion ratio is significantly lower | jmb.or.krnih.gov |

Analysis of Competing Biotransformation Pathways and Byproducts

Microbial transformation studies on canrenone and related steroid structures have identified several alternative monohydroxylated derivatives. nih.gov For example, biotransformation of canrenone with Corynespora cassiicola yielded 9α-hydroxycanrenone as a major product. nih.gov When human adrenal enzymes CYP11B1 and CYP11B2 were used, canrenone was converted to 11β-OH-canrenone and 18-OH-canrenone. researchgate.net Although these specific byproducts are not always reported in A. ochraceus fermentations, they highlight the potential for hydroxylation at various positions on the steroid nucleus.

Molecular and Cellular Biological Activities of 11α Hydroxycanrenone

Investigations of Aldosterone (B195564) Receptor Antagonism

The primary mechanism of action for 11α-Hydroxycanrenone is its function as an aldosterone receptor antagonist. By blocking this receptor, it interferes with the physiological effects of aldosterone, a central hormone in the renin-angiotensin-aldosterone system (RAAS). nih.govnih.gov This antagonism is the basis for its therapeutic potential and its role as a precursor to more selective drugs.

Mineralocorticoid Receptor (MR) Binding Studies

While specific quantitative binding affinity data (such as IC50 or Ki values) for 11α-Hydroxycanrenone at the mineralocorticoid receptor (MR) are not extensively detailed in publicly available literature, its activity is confirmed by its effective biotransformation into eplerenone (B1671536). csic.es Eplerenone, its direct derivative, exhibits a well-characterized binding affinity for the MR. In vitro studies have shown that eplerenone has a lower binding affinity for the MR compared to spironolactone (B1682167), yet it maintains potent antagonist activity in vivo. calis.edu.cn For instance, some research indicates eplerenone's affinity is up to 20-fold lower than spironolactone's in vitro. calis.edu.cnresearchgate.net The affinity of spirolactone derivatives for the MR is known to be influenced by various structural modifications. nih.gov Eplerenone acts as a full antagonist at the MR with a reported IC50 of 0.34μM in one study. sci-hub.se Given that 11α-Hydroxycanrenone is the immediate precursor to eplerenone, it possesses the necessary structural features for significant MR binding and antagonism.

Table 1: Comparative Mineralocorticoid Receptor (MR) Binding Affinities of Related Antagonists Note: Data for 11α-Hydroxycanrenone is not widely available; data for its derivative Eplerenone is provided for context.

| Compound | Receptor Binding Affinity (Relative to Spironolactone) | Antagonist Activity (IC50) |

|---|---|---|

| Spironolactone | High | Not specified in these terms |

Comparative Receptor Selectivity Analyses (preclinical models)

A critical aspect of mineralocorticoid receptor antagonists is their selectivity for the MR over other steroid receptors, such as the androgen (AR), progesterone (B1679170) (PR), and glucocorticoid (GR) receptors. Non-selectivity leads to hormonal side effects. nih.govmdpi.com Spironolactone, a first-generation MRA, binds with considerable affinity to AR and PR, causing side effects like gynecomastia and menstrual irregularities. nih.govresearchgate.netresearchgate.net

The development of eplerenone from 11α-Hydroxycanrenone was aimed at overcoming this lack of selectivity. csic.esmdpi.com Preclinical studies demonstrate that eplerenone has a significantly improved selectivity profile. It binds weakly to androgen, progesterone, and glucocorticoid receptors. nih.gov Compared to spironolactone, eplerenone's affinity for these other steroid receptors is 100 to 1000 times lower. researchgate.net This enhanced specificity is a direct result of the structural modifications introduced during its synthesis from 11α-Hydroxycanrenone, specifically the formation of a 9α,11α-epoxy group. mdpi.comwikipedia.org This modification, originating from the 11α-hydroxyl group, is crucial for reducing off-target receptor binding and the associated adverse effects. nih.gov

Table 2: Preclinical Receptor Selectivity Profile: Eplerenone vs. Spironolactone

| Compound | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) |

|---|---|---|---|---|

| Spironolactone | High Affinity | Significant Affinity | Significant Affinity | Significant Affinity |

Modulation of Intracellular Biochemical Pathways

As an MR antagonist, 11α-Hydroxycanrenone influences the downstream biochemical and genomic pathways typically activated by aldosterone.

Renin-Angiotensin-Aldosterone System (RAAS) Axis Research

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. droracle.aid-nb.info Aldosterone, the final effector hormone of this system, normally exerts negative feedback on renin secretion. fda.gov.phfda.gov When an MR antagonist like eplerenone blocks the aldosterone receptor, this feedback loop is interrupted. Preclinical and clinical studies have consistently shown that administration of eplerenone leads to a compensatory, dose-dependent increase in plasma renin activity and circulating aldosterone levels. nih.govfda.gov.ph This phenomenon confirms the effective blockade of the mineralocorticoid receptor. fda.gov.ph Although direct studies on 11α-Hydroxycanrenone are scarce, as a potent MR antagonist, it is expected to induce the same compensatory upregulation of the RAAS axis.

Gene Expression Studies Related to Electrolyte Balance (in vitro models)

Aldosterone exerts its effects on electrolyte balance by modulating the transcription of specific genes in target tissues, particularly the kidney. physiology.org In the principal cells of the renal collecting duct, aldosterone upregulates the expression and activity of the epithelial sodium channel (ENaC), leading to sodium reabsorption, and the renal outer medullary potassium channel (ROMK), which mediates potassium secretion. d-nb.infophysiology.orgnih.gov Aldosterone has been shown to markedly increase the abundance of the αENaC protein subunit. jci.org

While in vitro studies specifically examining the effect of 11α-Hydroxycanrenone on the gene expression of these channels are not readily found, the mechanism of MR antagonists is to prevent these aldosterone-induced changes. Studies with eplerenone have demonstrated its ability to prevent aldosterone-induced renal injury by blocking the upregulation of pro-fibrotic and pro-inflammatory genes in the kidney, such as collagen 4a1 and transforming growth factor β-1 (Tgf-β1). nih.gov Therefore, 11α-Hydroxycanrenone would be expected to act by competitively inhibiting the binding of aldosterone to the MR, thereby preventing the transcription of aldosterone-responsive genes like ENaC and ROMK that are central to electrolyte balance. nih.govnih.gov

Structure-Activity Relationship (SAR) Research

The structure-activity relationship of spirolactone-type MR antagonists reveals the importance of specific chemical moieties for their binding affinity and selectivity. The core spirolactone ring at the C-17 position is essential for antagonist activity. wikipedia.org

The modification at the C11 position is particularly critical for conferring selectivity. Canrenone (B1668266), the precursor to 11α-Hydroxycanrenone, is a non-selective antagonist. nih.gov The introduction of a hydroxyl group at the 11α-position is a key step that allows for further modification. nih.gov This 11α-hydroxylation is a crucial reaction that can increase therapeutic effects, reduce side effects, and alter the specificity of steroids. nih.gov

In the synthesis of eplerenone, the 11α-hydroxyl group of 11α-Hydroxycanrenone is subsequently used to form a 9α,11α-epoxy bridge. mdpi.comwikipedia.org This epoxy group is a defining feature of eplerenone and is largely responsible for its high selectivity. It sterically hinders the molecule from binding effectively to the androgen and progesterone receptors, thus mitigating the hormonal side effects seen with spironolactone and canrenone. researchgate.netmdpi.com Modeling studies suggest that antagonists like eplerenone function by failing to stabilize the active conformation of the mineralocorticoid receptor upon binding. nih.gov Therefore, the 11α-hydroxyl group of 11α-Hydroxycanrenone is not just a synthetic intermediate but a pivotal structural feature in the pathway to creating a highly selective mineralocorticoid receptor antagonist.

Research on 11α Hydroxycanrenone Derivatives and Analogs

Role as a Precursor in Selective Aldosterone (B195564) Receptor Antagonist (SARA) Development

11α-Hydroxycanrenone is a crucial starting material in the development of Selective Aldosterone Receptor Antagonists (SARAs), a class of drugs designed to block the effects of aldosterone with greater specificity than older antagonists. nih.govresearchgate.net This enhanced selectivity aims to reduce the side effects associated with non-selective agents. nih.gov

Eplerenone (B1671536) Synthesis Research and Intermediacy of 11α-Hydroxycanrenone

The synthesis of Eplerenone, a prominent SARA used in treating conditions like hypertension and heart failure, critically involves 11α-Hydroxycanrenone as a key intermediate. srce.hrnih.govresearchgate.netresearchgate.netpharmaffiliates.com The chemical synthesis of Eplerenone from canrenone (B1668266) is a multi-step process where the initial conversion to 11α-Hydroxycanrenone is a foundational and often challenging step. srce.hrresearchgate.netresearchgate.net

One of the principal challenges in synthesizing Eplerenone from canrenone derivatives is the stereoselective introduction of a carbomethoxy group at the C-7α position and the regioselective dehydration of the 11α-hydroxy group. mdpi.comresearchgate.net An alternative synthetic approach involves the stereoselective introduction of the 7α-carbomethoxy group through a 4,6-bishydrocyanation of 11α-hydroxycanrenone. mdpi.com However, this pathway presents its own difficulties, particularly the problematic regioselective dehydration of the resulting intermediate, (7α,11α,17α)-11-hydroxyester, which can lead to the formation of an undesired regioisomer. mdpi.com

A significant advancement in producing the 11α-Hydroxycanrenone intermediate has been through microbial transformation. The 11α-hydroxylation of canrenone by microorganisms is considered a promising and "green" alternative to purely chemical synthesis, which often involves harsh conditions and can produce environmental pollutants. nih.govresearchgate.net Fungi, particularly strains of Aspergillus ochraceus, have been identified and engineered to efficiently catalyze the conversion of canrenone to 11α-Hydroxycanrenone. srce.hrresearchgate.netpharmaffiliates.com This biocatalytic step is mediated by a cytochrome P450 (CYP) monooxygenase enzyme system. srce.hrnih.govresearchgate.net Research has focused on improving the efficiency of this bioconversion by genetically modifying the microorganisms to enhance the expression of the necessary CYP enzymes, thereby increasing the yield and reducing the time required for the transformation. srce.hrnih.govresearchgate.net

| Intermediate | Precursor | Key Transformation Step | Significance in Eplerenone Synthesis |

| 11α-Hydroxycanrenone | Canrenone | 11α-hydroxylation (microbial or chemical) | Foundational intermediate for subsequent modifications. srce.hrresearchgate.net |

| (7α,11α,17α)-11-hydroxy-7-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone | 11α-Hydroxycanrenone | Introduction of 7α-carbomethoxy group | Key intermediate leading to the final Eplerenone structure. mdpi.com |

| (7α,17α)-9(11)-enester | (7α,11α,17α)-11-hydroxyester | Dehydration of the 11α-hydroxy group | Precursor to the final 9,11-epoxidation step. mdpi.com |

Epimerization Studies in Eplerenone Synthetic Routes

The stereochemistry at the C-7 position is crucial for the pharmacological activity of Eplerenone. During the synthesis process, particularly when starting from the 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone intermediate (derived from 11α-hydroxycanrenone), there is a risk of epimerization at this C-7 asymmetric center. mdpi.comresearchgate.net This can lead to the formation of the corresponding 7β-epimer, an impurity that must be controlled and minimized in the final drug product. mdpi.com

Studies have shown that treatment of the desired C-7α ester with sodium methoxide (B1231860) in methanol (B129727) can lead to an epimeric mixture of the C-7α and C-7β esters. mdpi.com Researchers have independently synthesized and characterized these process-related impurities to better understand their formation and to develop methods for their detection and control during manufacturing. mdpi.comresearchgate.net For instance, the (7β,11α,17α)-11-hydroxy derivative has been identified as a process-related impurity in the multigram-scale synthesis of Eplerenone. mdpi.comresearchgate.net The full characterization of such impurities, often achieved through techniques like NMR spectroscopy and single-crystal X-ray diffraction, is vital for ensuring the quality and purity of the final Eplerenone product. mdpi.comresearchgate.net

Exploration of Novel 11α-Hydroxycanrenone Derivatives

Beyond its role as a precursor, researchers are exploring novel derivatives of 11α-Hydroxycanrenone itself to profile their functions and activities, potentially leading to new therapeutic agents.

Designed Chemical Modifications for Functional and Activity Profiling

Targeted chemical modifications of 11α-Hydroxycanrenone are being pursued to create new steroidal compounds with potentially enhanced or different biological activities. One such approach has been the stereoselective introduction of an α-nitromethyl group at the C-7 position of 11α-hydroxycanrenone. nih.gov This modification serves as a key step in an alternative and efficient synthesis of Eplerenone, demonstrating how novel derivatives can also function as improved intermediates. nih.govgoogle.com The introduction of different functional groups allows for the investigation of structure-activity relationships, providing insights into how specific structural features influence the molecule's interaction with biological targets like the mineralocorticoid receptor. cymitquimica.com

| Parent Compound | Modification | Resulting Derivative | Potential Application |

| 11α-Hydroxycanrenone | Stereoselective introduction of α-nitromethyl group at C-7 | 7α-nitromethyl-11α,17β-dihydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid-γ-lactone | Intermediate in an efficient synthesis of Eplerenone. nih.govgoogle.com |

| (7α,11α,17α)-11-hydroxyester | Base-catalyzed epimerization at C-7 | (7β,11α,17α)-11-hydroxyester | Characterization of process-related impurities in Eplerenone synthesis. mdpi.com |

Biologically Derived Metabolites and Related Steroidal Analogs

Microbial transformation studies have not only been instrumental in producing 11α-Hydroxycanrenone but have also led to the discovery of other novel hydroxylated derivatives. acs.org When canrenone and the related steroid mexrenone (B1676546) are used as substrates for biotransformation by various microorganisms, a range of metabolites can be produced. For example, microbial transformation of canrenone has yielded a new monohydroxylated derivative, 9α-hydroxycanrenone, isolated from bioconversion by Corynespora cassiicola. acs.org Similarly, the bioconversion of mexrenone by Beauveria bassiana has produced 11α-hydroxymexrenone. acs.org These biologically derived analogs are of significant interest as they expand the library of known steroidal compounds and can be evaluated for their own pharmacological properties. The enzymatic systems of these microorganisms, particularly cytochrome P450 hydroxylases, offer a powerful tool for creating structural diversity in steroids that would be challenging to achieve through conventional chemical synthesis. acs.orggoogle.com

Advanced Analytical Methodologies for 11α Hydroxycanrenone Research

Chromatographic Techniques for Identification and Quantification in Research Samples

Chromatographic methods are fundamental in the analysis of 11α-Hydroxycanrenone, enabling its separation, identification, and quantification within complex mixtures, such as those from biotransformation processes.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD)

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) stands as a robust and widely used technique for the quantitative analysis of 11α-Hydroxycanrenone. Research has established optimized methods for its simultaneous determination alongside its precursor, canrenone (B1668266). scispace.comnih.gov A common approach utilizes a reversed-phase column, which separates compounds based on their hydrophobicity.

A validated method employs a ZORBAX Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm) maintained at a temperature of 30°C. scispace.comnih.govresearchgate.netnih.gov The separation is achieved using a gradient elution with a mobile phase consisting of methanol (B129727) and water, delivered at a flow rate of 0.8 mL/min. scispace.comnih.govnih.gov Detection is typically set at a wavelength of 280 nm, where both canrenone and 11α-Hydroxycanrenone exhibit significant absorbance. scispace.comnih.govresearchgate.netnih.gov Under these conditions, distinct retention times are observed, allowing for clear separation and quantification. For instance, in one study, the retention times for 11α-hydroxycanrenone and canrenone were found to be 5.023 and 6.673 minutes, respectively. srce.hr In another chromatographic run, the elution times were 33.33 minutes for 11α-hydroxycanrenone and 29.05 minutes for canrenone, demonstrating the method's capability to resolve the two compounds effectively. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) | scispace.comnih.govresearchgate.netnih.gov |

| Mobile Phase | Methanol and Water (gradient elution) | scispace.comnih.govresearchgate.netnih.gov |

| Flow Rate | 0.8 mL/min | scispace.comnih.govresearchgate.netnih.gov |

| Column Temperature | 30°C | scispace.comnih.govresearchgate.netnih.gov |

| Detection Wavelength | 280 nm | scispace.comnih.govresearchgate.netnih.gov |

| Injection Volume | 5 µL | scispace.comnih.govresearchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and metabolite profiling of 11α-Hydroxycanrenone. nih.govresearchgate.net This technique offers superior sensitivity and specificity compared to HPLC-UVD, making it ideal for detecting and confirming the presence of metabolites in complex biological matrices. nih.govresearchgate.net The LC component separates the compounds, which are then ionized and analyzed by the mass spectrometer.

In research involving the biotransformation of canrenone, LC-MS is used to confirm the identity of the resulting product. scispace.comnih.gov The analysis can be performed on the same chromatographic system as the HPLC-UVD method. nih.gov Mass spectrometry data confirms the conversion by showing the correct molecular ion peak for the product. scispace.comnih.gov For 11α-Hydroxycanrenone, which has a molecular weight of 356.4, the mass-to-charge ratio (m/z) for the protonated molecular ion ([M+H]+) is observed at 357.4. scispace.comnih.gov This is exactly 16 atomic mass units higher than the [M+H]+ ion of canrenone (m/z 341.4, molecular weight 340.4), corresponding to the addition of one oxygen atom during the hydroxylation reaction. scispace.comnih.gov

| Parameter/Finding | Value/Condition | Source |

|---|---|---|

| Ionization Mode | Positive Ion Mode | scispace.comnih.gov |

| Capillary Temperature | 300°C | scispace.comnih.govresearchgate.net |

| Capillary Voltage | 30.00 V | scispace.comnih.govresearchgate.net |

| Canrenone [M+H]+ (m/z) | 341.4 | scispace.comnih.gov |

| 11α-Hydroxycanrenone [M+H]+ (m/z) | 357.4 | scispace.comnih.gov |

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are crucial for the definitive structural confirmation of 11α-Hydroxycanrenone, providing detailed information about its atomic connectivity and three-dimensional shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure and conformation of organic compounds like 11α-Hydroxycanrenone. nih.govauremn.org.brethernet.edu.et The structural elucidation of canrenone metabolites and related impurities relies heavily on NMR analysis. acs.orgmdpi.com By analyzing various NMR parameters such as chemical shifts, spin-spin coupling constants, and Nuclear Overhauser Effects (NOEs), scientists can confirm the exact position of the newly introduced hydroxyl group and determine its stereochemistry (α or β). nih.gov

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a key analytical technique for the unambiguous characterization of 11α-Hydroxycanrenone. nih.govacs.orgmdpi.com Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the determination of a molecule's elemental composition from its measured mass.

For 11α-Hydroxycanrenone, HRMS would confirm the molecular formula C₂₂H₂₈O₄ by measuring its exact mass. This differentiates it from other potential compounds with the same nominal mass but different elemental compositions. The mass difference of 16 Da between canrenone (C₂₂H₂₈O₃) and 11α-Hydroxycanrenone, as determined by HRMS, provides definitive evidence of the addition of a single oxygen atom. scispace.comresearchgate.net This information, combined with fragmentation data from MS/MS experiments, serves as conclusive proof of the compound's identity and is essential for characterizing new metabolites and impurities in research settings. mdpi.com

Validation of Analytical Methods in Research Assay Development

The development of any research assay for 11α-Hydroxycanrenone requires rigorous validation to ensure that the results are reliable, reproducible, and accurate. scielo.brnih.gov The validation process assesses several key performance characteristics of the analytical method. ikev.org

A published method for the simultaneous analysis of canrenone and 11α-Hydroxycanrenone was validated according to established guidelines. scispace.comnih.govresearchgate.netnih.gov The validation parameters included linearity, precision, accuracy (as recovery), limit of detection (LOD), and limit of quantification (LOQ). scispace.comnih.govnih.gov

Linearity demonstrates that the method's response is proportional to the concentration of the analyte over a specific range. For this method, excellent linearity was achieved with a correlation coefficient (r²) of ≥ 0.9910. scispace.comnih.govnih.gov

Accuracy refers to the closeness of the measured value to the true value. It was assessed through recovery studies, with the method showing an average recovery of 94.93%. scispace.comnih.govnih.gov

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. The method proved to be highly precise, with a relative standard deviation (RSD) of ≤ 1.31%. scispace.comnih.govnih.gov

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified. The LOD for the two compounds was found to be between 0.1 and 0.12 mg/L. scispace.comnih.govnih.gov

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ was established at 0.5 to 0.67 mg/L. scispace.comnih.govnih.gov

These validation results confirm that the analytical method is suitable for its intended purpose of simultaneously determining canrenone and its biotransformed product, 11α-Hydroxycanrenone, in research samples. scispace.comnih.govnih.gov

| Parameter | Result | Source |

|---|---|---|

| Linearity (r²) | ≥ 0.9910 | scispace.comnih.govnih.gov |

| Accuracy (Average Recovery) | 94.93% | scispace.comnih.govnih.gov |

| Precision (RSD) | ≤ 1.31% | scispace.comnih.govnih.gov |

| Limit of Detection (LOD) | 0.1 - 0.12 mg/L | scispace.comnih.govnih.gov |

| Limit of Quantification (LOQ) | 0.5 - 0.67 mg/L | scispace.comnih.govnih.gov |

Future Perspectives in 11α Hydroxycanrenone Research

Emerging Research Avenues in Steroid Biocatalysis

The microbial 11α-hydroxylation of canrenone (B1668266) is a cornerstone of eplerenone (B1671536) synthesis, prized for its high specificity—a feat difficult to achieve with chemical methods. researchgate.netresearchfloor.org While fungi like Aspergillus ochraceus are traditionally used, research is actively seeking to enhance efficiency and sustainability. srce.hrresearchgate.netresearchfloor.org

Novel Microbial and Enzymatic Systems: A primary objective is the discovery and engineering of more robust microbial catalysts. researchfloor.org This includes exploring diverse microorganisms, such as other fungal species (Rhizopus spp.) and bacteria (Mycolicibacterium smegmatis), which may offer higher yields or unique selectivities. researchfloor.orgnih.gov The identification and characterization of novel cytochrome P450 (CYP) monooxygenases responsible for 11α-hydroxylation are central to this effort. srce.hrresearchgate.net For instance, researchers have successfully cloned and expressed CYP genes from Aspergillus ochraceus and Rhizopus oryzae in host organisms to improve catalytic rates. srce.hrnih.govresearchgate.net

Genetic and Process Engineering: Significant advances are being made through genetic and metabolic engineering. researchfloor.org By creating recombinant strains that overexpress key enzymes, such as the CYP monooxygenase in A. ochraceus, researchers have dramatically improved bioconversion rates and reduced fermentation times. srce.hrnih.gov One study demonstrated that a recombinant A. ochraceus strain achieved a 93% conversion rate in 60 hours, a significant improvement over the parent strain. nih.gov Another innovative approach involves engineering bacteria like Mycolicibacterium smegmatis to produce 11α-hydroxylated steroids directly from sterol feedstocks in a single fermentation step, streamlining the production process. nih.gov Future work will likely focus on optimizing these engineered systems by enhancing cofactor regeneration and improving substrate transport into the cell. mdpi.com

| Microorganism | Substrate | Key Advancement | Reference |

|---|---|---|---|

| Aspergillus ochraceus (Recombinant) | Canrenone | Overexpression of a native CYP monooxygenase gene increased the biocatalytic rate by 17-18% and reduced process time by over 30 hours. | nih.gov |

| Mycolicibacterium smegmatis (Recombinant) | Cholesterol or Phytosterols | Engineered to express a fungal 11α-hydroxylating system, enabling the production of 11α-hydroxy steroids directly from sterols in a single step. | nih.gov |

| Rhizopus oryzae | Progesterone (B1679170) | Identification and heterologous expression of a specific CYP enzyme (CYP509C12) with 11α-hydroxylase activity. | researchgate.net |

Prospects for Advanced Pharmacological Target Identification (preclinical)

While 11α-hydroxycanrenone's primary known activity is as a mineralocorticoid receptor (MR) antagonist, its broader pharmacological profile remains largely unexplored. nih.gov Future preclinical research will be crucial in identifying new therapeutic targets and applications.

Expanded Receptor Profiling: A key avenue of investigation is to comprehensively map the binding affinity and selectivity of 11α-hydroxycanrenone against a wide panel of nuclear receptors. The mineralocorticoid receptor has a high affinity for both mineralocorticoids (like aldosterone) and glucocorticoids (like cortisol). nih.govnih.gov In certain tissues, the enzyme 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) protects the MR from being overwhelmed by cortisol by converting it to inactive cortisone. conicet.gov.arderangedphysiology.comwikipedia.org Understanding how 11α-hydroxycanrenone and its potential metabolites interact with the MR, as well as with glucocorticoid, androgen, and progesterone receptors, is essential. This detailed profiling can reveal whether it offers a more selective antagonism than its parent compounds, potentially leading to a better side-effect profile.

Exploring Downstream Mechanisms: Advanced preclinical studies using transcriptomics and proteomics can illuminate the downstream cellular pathways modulated by 11α-hydroxycanrenone. Beyond simple receptor blockade, the compound may influence gene expression and protein networks involved in inflammation, fibrosis, and cellular growth in tissues like the heart and kidneys. Such studies could uncover novel mechanisms of action and support its development for a wider range of cardiometabolic diseases. Furthermore, studies on related compounds like canrenone have shown that they can be metabolized by human enzymes such as CYP11B1 and CYP11B2, leading to hydroxylated products with altered activity at the MR. nih.gov Investigating whether 11α-hydroxycanrenone undergoes similar metabolism and what the functional consequences are for its new metabolites is a critical area for future research.

| Receptor | High-Affinity Endogenous Ligands | Relative Affinity for Other Steroids | Reference |

|---|---|---|---|

| Mineralocorticoid Receptor (MR) | Aldosterone (B195564), Cortisol, Corticosterone | Binds aldosterone and cortisol with similar high affinity (~0.5 nM). | nih.govnih.gov |

| Glucocorticoid Receptor (GR) | Cortisol, Corticosterone | Binds glucocorticoids with ~10-fold lower affinity than the MR. Has very low affinity for aldosterone. | nih.govnih.gov |

Interdisciplinary Research Opportunities in Drug Discovery Chemistry

The journey from a biological intermediate to a novel therapeutic agent is inherently interdisciplinary. nih.govnih.gov 11α-hydroxycanrenone presents a unique scaffold for drug discovery, requiring a convergence of expertise from biocatalysis, medicinal chemistry, and computational science. nih.govidibell.cat

Synergy of Biocatalysis and Medicinal Chemistry: The strategic combination of microbial transformation and chemical synthesis (semisynthesis) offers a powerful platform for creating novel derivatives. researchgate.net Biocatalysis can install the 11α-hydroxy group with perfect stereoselectivity, creating a key intermediate that medicinal chemists can then modify at other positions. mdpi.comorientjchem.org This integrated approach allows for the efficient generation of diverse compound libraries to screen for new biological activities, potentially leading to drug candidates with improved potency, selectivity, or pharmacokinetic properties. researchgate.net

Computational and Analytical Integration: Computational tools, such as molecular docking and in silico screening, are invaluable for accelerating the discovery process. ajrconline.org These methods can predict how derivatives of 11α-hydroxycanrenone might interact with various protein targets, helping to prioritize the most promising candidates for synthesis and biological testing. nih.gov This "in silico to in vitro" pipeline saves significant time and resources. This effort must be supported by advanced analytical techniques, like NMR and mass spectrometry, which are essential for confirming the structures of new biocatalytic products and synthetic derivatives, ensuring the integrity of drug discovery campaigns. mdpi.com

This multi-pronged, interdisciplinary approach ensures that the full potential of 11α-hydroxycanrenone as both a synthetic building block and a pharmacologically active molecule can be realized, paving the way for the next generation of steroid-based therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.